Methyl 3-(aminomethyl)oxetane-3-carboxylate;hemi(oxalic acid)
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Overview
Description
Methyl 3-(aminomethyl)oxetane-3-carboxylate;hemi(oxalic acid) is an organic compound with the molecular formula C6H11NO3. This compound is known for its unique structure, which includes an oxetane ring, a carboxylate group, and an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with aminomethyl reagents under controlled conditions. One common method involves the use of methyl oxetane-3-carboxylate as a starting material, which is then reacted with aminomethyl compounds in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of Methyl 3-(aminomethyl)oxetane-3-carboxylate often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The aminomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives, alcohols, aldehydes, and substituted aminomethyl compounds .
Scientific Research Applications
Methyl 3-(aminomethyl)oxetane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl oxetane-3-carboxylate
- 3-Methyloxetane-3-carboxylic acid
- Methyl 3-aminooxetane-3-carboxylate
Uniqueness
Methyl 3-(aminomethyl)oxetane-3-carboxylate is unique due to the presence of both an aminomethyl group and an oxetane ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H24N2O10 |
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Molecular Weight |
380.35 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)oxetane-3-carboxylate;oxalic acid |
InChI |
InChI=1S/2C6H11NO3.C2H2O4/c2*1-9-5(8)6(2-7)3-10-4-6;3-1(4)2(5)6/h2*2-4,7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
SUBRHZMZABOACG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)CN.COC(=O)C1(COC1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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